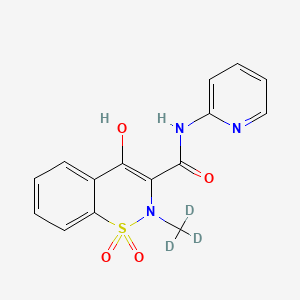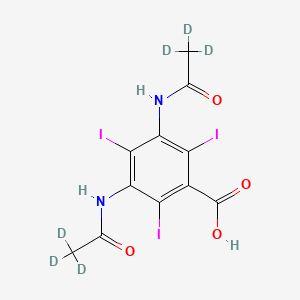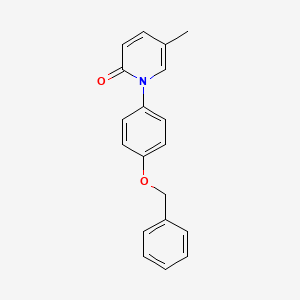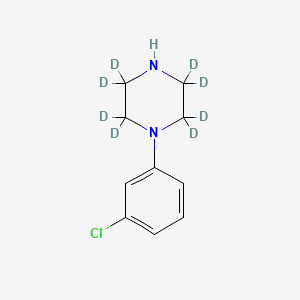
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde is a deuterated derivative of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology. The presence of deuterium atoms in place of hydrogen can provide unique insights into reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. For instance, the condensation of a suitable amine with a chlorinated aldehyde in the presence of a catalyst can yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency. The use of continuous flow reactors can further enhance the scalability of the process, ensuring consistent quality and high yields.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxylic acid.
Reduction: 2-Butyl-d3-4-chloro-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The deuterated compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde involves its interaction with specific molecular targets. The presence of the imidazole ring allows it to participate in hydrogen bonding and coordination with metal ions, which can influence various biochemical pathways. The deuterium atoms can alter the rate of metabolic reactions, providing insights into enzyme mechanisms and drug metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde: The non-deuterated version of the compound.
2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde: A positional isomer with the chlorine and aldehyde groups swapped.
2-Butyl-4-chloro-5-formylimidazole: Another structural isomer.
Uniqueness
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde is unique due to the presence of deuterium atoms, which can provide distinct advantages in research applications. Deuterium-labeled compounds are valuable in studying reaction mechanisms, metabolic pathways, and drug interactions due to the isotope effect, which can influence reaction rates and product distributions.
Properties
IUPAC Name |
5-chloro-2-(4,4,4-trideuteriobutyl)-1H-imidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h5H,2-4H2,1H3,(H,10,11)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVIHQCWASNXCK-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1=NC(=C(N1)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
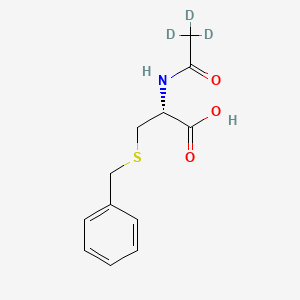
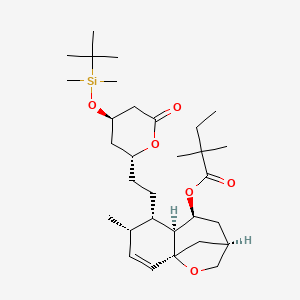
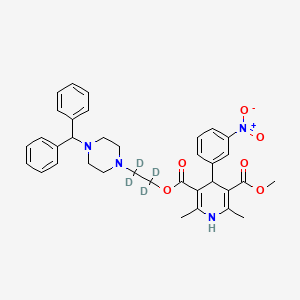
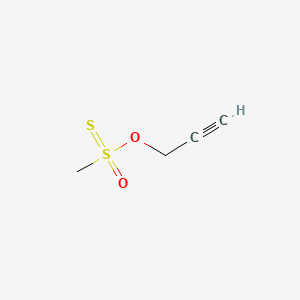

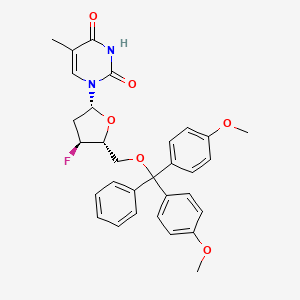

![(3S,4S,6R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B563769.png)
